molecular formula C6H7N3S B12834944 2-Amino-4-ethylthiazole-5-carbonitrile

2-Amino-4-ethylthiazole-5-carbonitrile

Cat. No.: B12834944
M. Wt: 153.21 g/mol
InChI Key: YRHYBAVBHGIIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-ethylthiazole-5-carbonitrile: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by an amino group at the 2-position, an ethyl group at the 4-position, and a carbonitrile group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with thiourea, followed by the addition of sodium carbonate. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethylthiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-ethylthiazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-ethylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-ethylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 4-position can affect its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

2-amino-4-ethyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C6H7N3S/c1-2-4-5(3-7)10-6(8)9-4/h2H2,1H3,(H2,8,9)

InChI Key

YRHYBAVBHGIIQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.